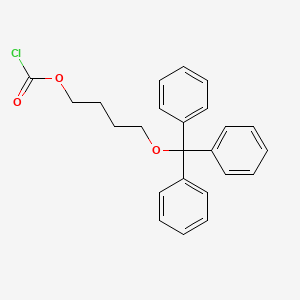
4-(Triphenylmethoxy)butyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triphenylmethoxy)butyl carbonochloridate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a triphenylmethoxy group attached to a butyl chain, which is further linked to a carbonochloridate group
Métodos De Preparación
The synthesis of 4-(Triphenylmethoxy)butyl carbonochloridate typically involves the reaction of 4-(triphenylmethoxy)butanol with phosgene or a similar chlorinating agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition or side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(Triphenylmethoxy)butyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or alcohols to form corresponding carbamates or carbonates.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(triphenylmethoxy)butanol and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Triphenylmethoxy)butyl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials, particularly where specific reactivity is required.
Mecanismo De Acción
The mechanism of action of 4-(Triphenylmethoxy)butyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of carbamates or carbonates. This reactivity is facilitated by the electron-withdrawing nature of the triphenylmethoxy group, which stabilizes the transition state during the reaction.
Comparación Con Compuestos Similares
Similar compounds to 4-(Triphenylmethoxy)butyl carbonochloridate include:
4-(Triphenylmethoxy)butyl acetate: Similar structure but with an acetate group instead of a carbonochloridate group.
4-(Triphenylmethoxy)butyl bromide: Contains a bromide group, leading to different reactivity and applications.
4-(Triphenylmethoxy)butyl carbonate: Features a carbonate group, which may have different stability and reactivity profiles.
The uniqueness of this compound lies in its specific reactivity due to the carbonochloridate group, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
90331-89-8 |
|---|---|
Fórmula molecular |
C24H23ClO3 |
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
4-trityloxybutyl carbonochloridate |
InChI |
InChI=1S/C24H23ClO3/c25-23(26)27-18-10-11-19-28-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 |
Clave InChI |
WRKQBKGDAYUBHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


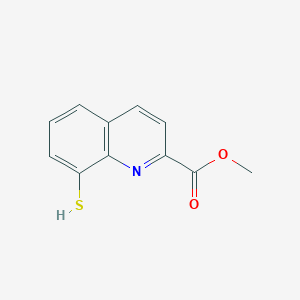


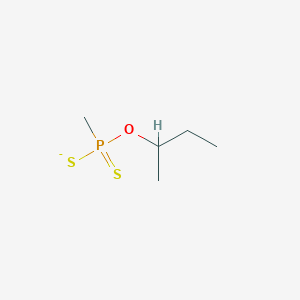

![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
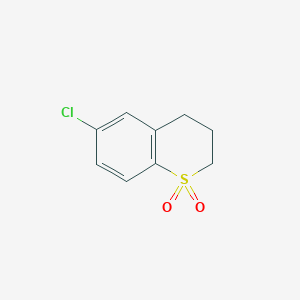
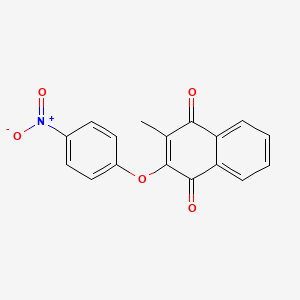

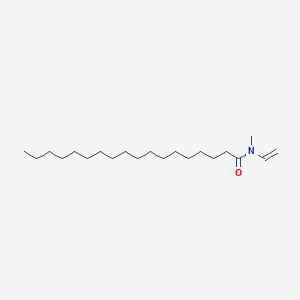

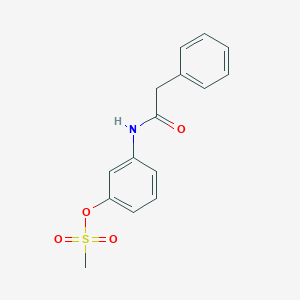

![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
